molecular formula C14H16N2O2 B13757258 2,3-Di(2-pyridyl)-2,3-butanediol CAS No. 58052-51-0

2,3-Di(2-pyridyl)-2,3-butanediol

Cat. No.: B13757258
CAS No.: 58052-51-0
M. Wt: 244.29 g/mol
InChI Key: RUJGNUFYBYBFFP-UHFFFAOYSA-N
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Description

2,3-Di(2-pyridyl)-2,3-butanediol is an organic compound featuring two pyridyl groups attached to a butanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(2-pyridyl)-2,3-butanediol typically involves the reaction of pyridine derivatives with butanediol under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine rings are introduced to the butanediol backbone through a series of steps involving halogenated intermediates and subsequent reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(2-pyridyl)-2,3-butanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols .

Scientific Research Applications

2,3-Di(2-pyridyl)-2,3-butanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Di(2-pyridyl)-2,3-butanediol exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridyl groups play a crucial role in binding to metal ions, while the butanediol backbone provides structural stability .

Comparison with Similar Compounds

Similar Compounds

    2,3-Di(2-pyridyl)quinoxaline: Similar in structure but with a quinoxaline core.

    6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: Features additional methyl groups on the quinoxaline ring.

    2,3-Bis(2′pyriyl)benzo[g]quinoxaline: Contains a benzoquinoxaline core with pyridyl groups.

Uniqueness

2,3-Di(2-pyridyl)-2,3-butanediol is unique due to its butanediol backbone, which provides flexibility and different reactivity compared to the more rigid quinoxaline-based compounds. This flexibility allows for diverse applications and interactions with various chemical and biological systems .

Properties

CAS No.

58052-51-0

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2,3-dipyridin-2-ylbutane-2,3-diol

InChI

InChI=1S/C14H16N2O2/c1-13(17,11-7-3-5-9-15-11)14(2,18)12-8-4-6-10-16-12/h3-10,17-18H,1-2H3

InChI Key

RUJGNUFYBYBFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)(C(C)(C2=CC=CC=N2)O)O

Origin of Product

United States

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